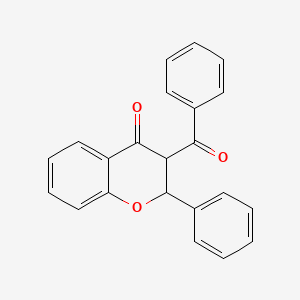

4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-

Beschreibung

The compound 4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl- (CAS: 75618-54-1) is a synthetic chromone derivative with the molecular formula C23H18O3 and a molecular weight of 342.39 g/mol. Its structure features a benzopyran-4-one core substituted with a benzoyl group at position 3, a phenyl group at position 2, and a methyl group at position 6 (). Key physical properties include a melting point of 122°C (solubilized in acetic acid/ethanol), predicted boiling point of 544.3±50.0°C, and a pKa of 6.09±0.40, indicative of moderate acidity (). The compound is synthesized via nucleophilic addition reactions to the precursor 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), using reagents like butylamine or ethanolamine ().

Eigenschaften

CAS-Nummer |

75618-52-9 |

|---|---|

Molekularformel |

C22H16O3 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

3-benzoyl-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H16O3/c23-20(15-9-3-1-4-10-15)19-21(24)17-13-7-8-14-18(17)25-22(19)16-11-5-2-6-12-16/h1-14,19,22H |

InChI-Schlüssel |

JPPRYZDEWZTHJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-phenylchroman-4-one typically involves the condensation of benzaldehyde derivatives with chroman-4-one precursors. One common method includes the use of benzoyl chloride and phenylmagnesium bromide in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Benzoyl-2-phenylchroman-4-one may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated and other substituted chromanone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-2-phenylchroman-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Benzoyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chromones and flavanones share a common benzopyran-4-one scaffold but differ in substituents and saturation, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Differences: The target compound is distinguished by its 3-benzoyl and 2-phenyl substituents, which enhance lipophilicity compared to hydroxylated analogs like dihydrodaidzein (C15H12O4) ().

Synthetic Routes: The target compound is synthesized via intermolecular nucleophilic additions to the α,β-unsaturated ketone in 7a (e.g., reactions with amines or thiols) (). In contrast, natural analogs like dihydrodaidzein and flavanones are often isolated from plants or synthesized via cyclization of chalcones ().

Bioactivity Trends: Hydroxylated derivatives (e.g., 5-hydroxy-7-methoxy-2-methyl-) exhibit antioxidant properties due to phenolic groups that scavenge free radicals (). The benzoyl group in the target compound may confer unique pharmacological effects, such as enhanced binding to hydrophobic pockets in proteins, though specific data are lacking ().

Physicochemical Properties :

- The target’s higher molecular weight (342.39 g/mol) and lipophilicity (logP ~4.5 predicted) suggest reduced aqueous solubility compared to smaller, polar analogs like dihydrodaidzein (C15H12O4) ().

- Substituents influence melting points: The target’s 122°C mp is higher than derivatives like 14g (84–86°C), which has a benzylmercapto group ().

Research Implications and Gaps

- Pharmacological Potential: The benzoyl and phenyl substituents in the target compound warrant investigation into anticancer or anti-inflammatory activities, analogous to other chromones ().

- Synthetic Optimization : Modifying substituents (e.g., replacing benzoyl with hydroxyl groups) could improve solubility and bioactivity.

- Data Limitations : Experimental bioactivity data for the target compound are absent in the provided evidence, highlighting a critical research gap.

Biologische Aktivität

4H-1-Benzopyran-4-one, 3-benzoyl-2,3-dihydro-2-phenyl-, also known as a derivative of benzopyran, belongs to a class of compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C15H12O3

- Molecular Weight : 240.25 g/mol

- CAS Number : 491-37-2

Antitumor Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antitumor properties. A study highlighted the synthesis of various benzopyran derivatives, including 4H-1-benzopyran-4-one derivatives, which demonstrated considerable cytotoxic effects on cancer cell lines. For instance, one derivative showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 3.23 µg/mL) in efficacy .

Antifertility Effects

In a study evaluating the antifertility activity of substituted benzopyran compounds, it was noted that certain derivatives exhibited uterotrophic activity. For example, a compound related to 4H-benzopyran demonstrated an 87% increase in uterine weight gain in female rats, indicating potential applications in reproductive health .

Anti-inflammatory Properties

Benzopyran derivatives have also been investigated for their anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that compounds like 4H-1-benzopyran-4-one could serve as therapeutic agents for inflammatory diseases .

The biological activities of 4H-1-benzopyran derivatives are attributed to several mechanisms:

- Inhibition of Cell Proliferation : Many benzopyran compounds induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Modulation of Estrogen Receptors : Some derivatives act as selective estrogen receptor modulators (SERMs), which can influence reproductive health and cancer progression.

- Antioxidant Activity : Benzopyran compounds exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

Q & A

Q. How can researchers mitigate occupational exposure risks during synthesis?

- Methodology :

- PPE : Wear OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves during handling .

- Engineering Controls : Use fume hoods with >0.5 m/s face velocity and HEPA filters for particulate containment .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal via authorized waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.